![molecular formula C16H13FN2O B12583894 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- CAS No. 647013-17-0](/img/structure/B12583894.png)
2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group and dimethyl substitutions, which may contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the cyclocondensation of 3-arylimino-2H-indol-2-ones with fluorinated anilines and isatins . The reaction is carried out in acidic ethanol, which facilitates the formation of the desired indole derivative. The process can be optimized by varying the degree of fluorination and the reaction conditions to achieve higher yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities .
Biology: Indole derivatives, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: Research has shown that indole derivatives can interact with various biological targets, making them candidates for drug development .
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the indole nucleus can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed biological activities .
Comparación Con Compuestos Similares
- 2H-Indol-2-one, 1,3-dihydro-
- 3-[(4-fluorophenyl)imino]-2H-indol-2-one
Comparison:
- 2H-Indol-2-one, 1,3-dihydro- lacks the fluorophenyl and dimethyl substitutions, which may result in different biological activities and chemical properties .
- 3-[(4-fluorophenyl)imino]-2H-indol-2-one is similar but does not have the dimethyl substitutions, potentially affecting its reactivity and binding affinity .
The unique combination of the fluorophenyl group and dimethyl substitutions in 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
647013-17-0 |
|---|---|
Fórmula molecular |
C16H13FN2O |
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13FN2O/c1-9-7-10(2)14-13(8-9)15(16(20)19-14)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
UVVPMDLBIDPHEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)

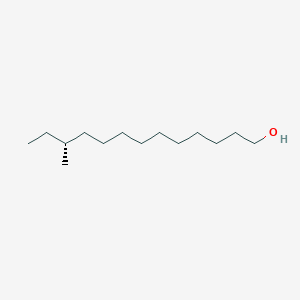
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)

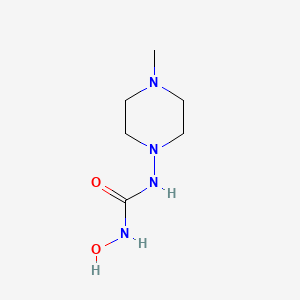
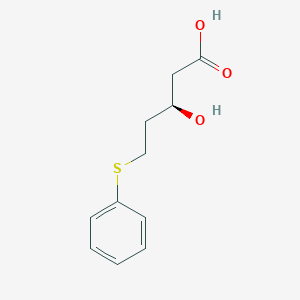
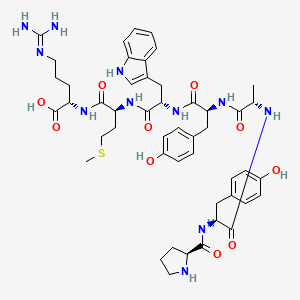
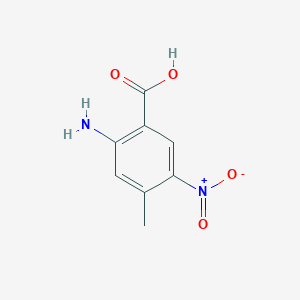
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
